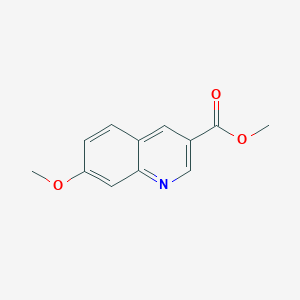
Methyl 7-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxyquinoline-3-carboxylate typically involves the reaction of 7-methoxyquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, to minimize environmental impact . Catalysts like nanostructured TiO2 and ionic liquids are employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and Grignard reagents are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline compounds .
Scientific Research Applications
Methyl 7-methoxyquinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
7-Methoxyquinoline: A derivative with similar biological activities.
Quinoline-3-carboxylic acid: Another related compound with diverse applications.
Uniqueness
Methyl 7-methoxyquinoline-3-carboxylate is unique due to its specific ester functional group, which enhances its solubility and reactivity compared to other quinoline derivatives . This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential in medicinal chemistry .
Biological Activity
Methyl 7-methoxyquinoline-3-carboxylate (MMQ) is a compound of interest due to its diverse biological activities. This article reviews the existing literature on the biological activity of MMQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The methoxy group at the 7-position and the carboxylate group at the 3-position contribute to its chemical reactivity and biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of MMQ derivatives. For instance, molecular docking simulations indicated that compounds similar to MMQ could act as potent inhibitors of Hepatitis B Virus (HBV) replication. In vitro studies demonstrated significant inhibition of HBV at concentrations around 10 µM, suggesting that MMQ may have therapeutic potential against viral infections .
Antimalarial Activity
MMQ has shown promising antimalarial activity. A study reported that derivatives with similar structural motifs exhibited varying degrees of efficacy against malaria strains, with EC50 values indicating strong activity for certain compounds . The presence of a carboxylate group was crucial for maintaining this activity, as modifications reducing lipophilicity significantly decreased potency.
Anticancer Activity
The anticancer properties of MMQ have been explored through various studies. Compounds derived from quinoline structures have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of MMQ is essential for optimizing its biological activity. Modifications at various positions on the quinoline ring can enhance or diminish its pharmacological effects:
Case Studies
- Hepatitis B Virus Inhibition : A study using molecular docking and in vitro assays found that MMQ derivatives effectively inhibited HBV replication, establishing a foundation for further antiviral drug development .
- Antimalarial Efficacy : Research demonstrated that carboxylated derivatives showed better efficacy against Plasmodium falciparum strains, with certain derivatives achieving EC50 values as low as 0.25 μM .
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic effects of MMQ derivatives on HeLa cells revealed significant apoptosis induction, suggesting potential applications in cancer therapy .
Properties
CAS No. |
1261236-48-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(12(14)16-2)7-13-11(8)6-10/h3-7H,1-2H3 |
InChI Key |
MWPAWFRYCVOTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















